molecular formula C5H11NO B14234317 N-Methoxy-2-methylprop-2-en-1-amine CAS No. 632344-09-3

N-Methoxy-2-methylprop-2-en-1-amine

Cat. No.: B14234317
CAS No.: 632344-09-3
M. Wt: 101.15 g/mol
InChI Key: CZHYCBJIERXVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-2-methylprop-2-en-1-amine is an organic compound with the molecular formula C5H11NO It is a derivative of prop-2-en-1-amine, where a methoxy group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-2-methylprop-2-en-1-amine typically involves the reaction of 2-methylprop-2-en-1-amine with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

2-methylprop-2-en-1-amine+methanolThis compound\text{2-methylprop-2-en-1-amine} + \text{methanol} \rightarrow \text{this compound} 2-methylprop-2-en-1-amine+methanol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-2-methylprop-2-en-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce simpler amines.

Scientific Research Applications

N-Methoxy-2-methylprop-2-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methoxy-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its action depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methylprop-2-en-1-amine: A simpler analog without the methoxy group.

    N-Methyl-2-methylprop-2-en-1-amine: Contains a methyl group instead of a methoxy group.

    N-Ethoxy-2-methylprop-2-en-1-amine: Contains an ethoxy group instead of a methoxy group.

Uniqueness

N-Methoxy-2-methylprop-2-en-1-amine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

632344-09-3

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

N-methoxy-2-methylprop-2-en-1-amine

InChI

InChI=1S/C5H11NO/c1-5(2)4-6-7-3/h6H,1,4H2,2-3H3

InChI Key

CZHYCBJIERXVLG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.